REACTION_CXSMILES
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[CH3:1][NH:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[C:6]([O:11][CH3:12])=[CH:5][C:4]=1[N+:13]([O-])=O.Cl>C(O)C.[Pd]>[NH2:13][C:4]1[CH:5]=[C:6]([O:11][CH3:12])[C:7]([O:9][CH3:10])=[CH:8][C:3]=1[NH:2][CH3:1]
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Name
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|
Quantity
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0.5 g
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Type
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reactant
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Smiles
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CNC1=C(C=C(C(=C1)OC)OC)[N+](=O)[O-]
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
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Cl
|
Name
|
|
Quantity
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150 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
0.1 g
|
Type
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catalyst
|
Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction mixture was filtered
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Type
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CUSTOM
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Details
|
evaporated in vacuo
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Name
|
|
Type
|
product
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Smiles
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NC1=C(NC)C=C(C(=C1)OC)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |